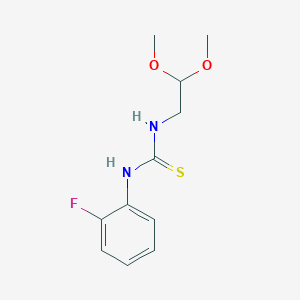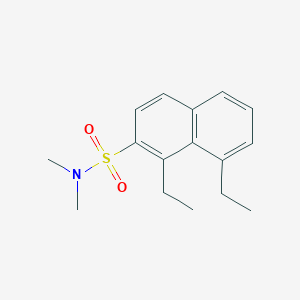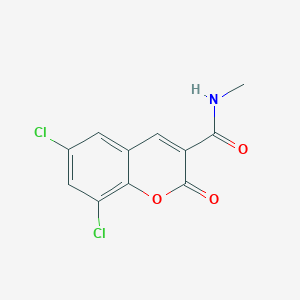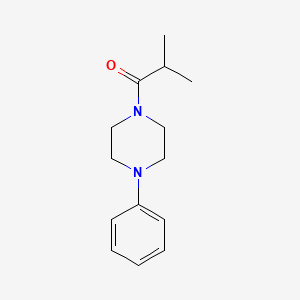
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as DMNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMNA is a member of the acetanilide class of compounds, which are commonly used as analgesics and antipyretics.
作用机制
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
实验室实验的优点和局限性
One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for cancer treatment, as it may be able to selectively target cancer cells without harming healthy cells. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments is that it is relatively unstable and can degrade over time.
未来方向
There are a number of future directions for research involving 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of research is in the development of new cancer treatments that incorporate 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide as a key component. Another area of research is in the development of new methods for synthesizing 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide and its potential applications in other areas of research.
合成方法
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol and 2-methyl-3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide.
科学研究应用
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been found to have potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. 2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-7-8-16(12(2)9-11)23-10-17(20)18-14-5-4-6-15(13(14)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMKKNDSJQBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)



![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)



![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)